molecular formula C17H19ClFNO B12478870 N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine

Cat. No.: B12478870
M. Wt: 307.8 g/mol
InChI Key: INKMGPKNSCIYFL-UHFFFAOYSA-N
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Description

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine is unique due to its specific combination of a furan ring, a 3-chloro-4-fluorophenyl group, and a cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H19ClFNO

Molecular Weight

307.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]cyclohexanamine

InChI

InChI=1S/C17H19ClFNO/c18-15-10-12(6-8-16(15)19)17-9-7-14(21-17)11-20-13-4-2-1-3-5-13/h6-10,13,20H,1-5,11H2

InChI Key

INKMGPKNSCIYFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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